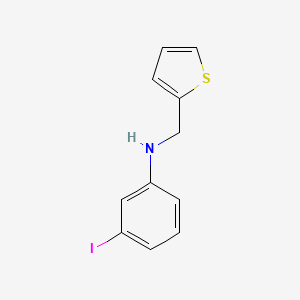
3-iodo-N-(thiophen-2-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodo-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C₁₁H₁₀INS It features an iodine atom attached to an aniline ring, which is further substituted with a thiophen-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(thiophen-2-ylmethyl)aniline typically involves the iodination of N-(thiophen-2-ylmethyl)aniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aniline ring in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-iodo-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling or Sonogashira coupling, forming new carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the aniline moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and boronic acids in the presence of a base like potassium carbonate in a solvent such as toluene or ethanol.
Sonogashira Coupling: Utilizes palladium and copper catalysts with alkynes in the presence of a base like triethylamine in a solvent such as tetrahydrofuran.
Major Products
Substitution Products: New aromatic compounds with various functional groups replacing the iodine atom.
Oxidation Products: Sulfoxides and sulfones derived from the thiophene ring.
科学的研究の応用
3-iodo-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 3-iodo-N-(thiophen-2-ylmethyl)aniline depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene ring and iodine atom can interact with biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding .
類似化合物との比較
Similar Compounds
- 3-iodo-N-(thiophen-3-ylmethyl)aniline
- 3-iodo-N-(thiophen-2-ylmethyl)pyridin-2-amine
Uniqueness
3-iodo-N-(thiophen-2-ylmethyl)aniline is unique due to the specific positioning of the iodine atom and the thiophen-2-ylmethyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological profiles and material properties compared to its analogs .
特性
分子式 |
C11H10INS |
|---|---|
分子量 |
315.18 g/mol |
IUPAC名 |
3-iodo-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H10INS/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 |
InChIキー |
FPHNIDDINMNAEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)NCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


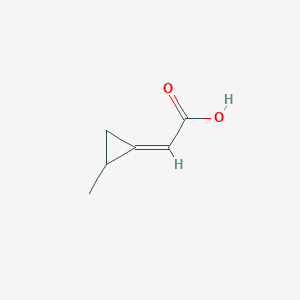
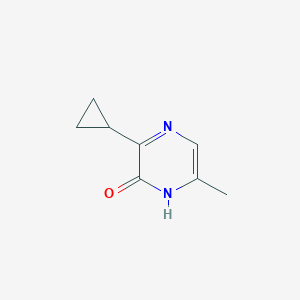
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine](/img/structure/B13248412.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13248423.png)
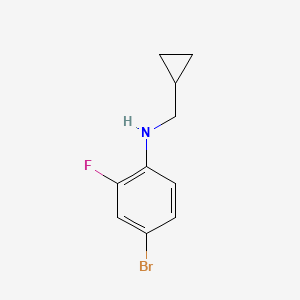
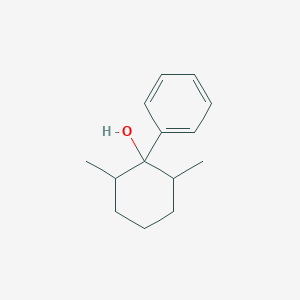
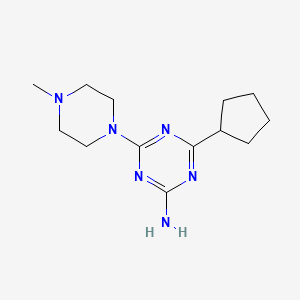

![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine](/img/structure/B13248454.png)

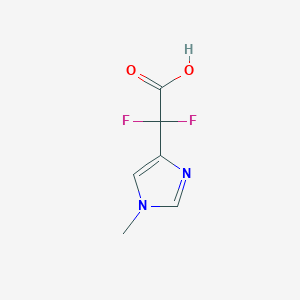
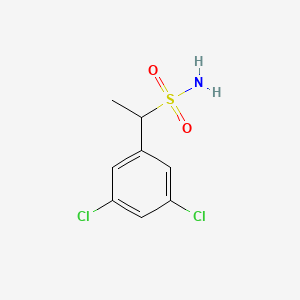
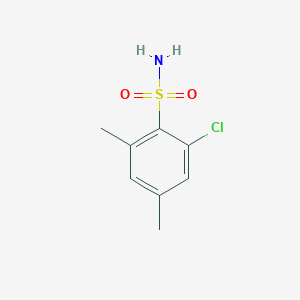
![(1R,6S)-Bicyclo[4.1.0]heptan-2-amine](/img/structure/B13248471.png)
